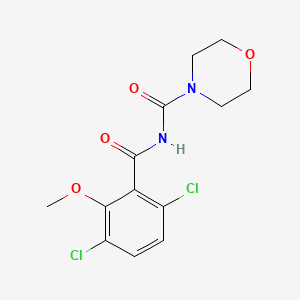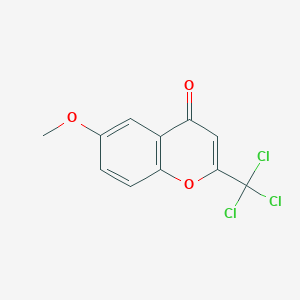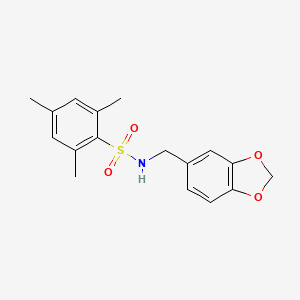![molecular formula C13H12N2O2S B5741259 N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide, also known as TACB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. TACB is a small molecule that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and are overexpressed in various cancer cells. This compound inhibits HDAC enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. This compound has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized with high purity. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which may limit its application in certain experiments. Furthermore, this compound has a short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide research. One direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the potential of this compound in combination with other anti-cancer agents for the treatment of various cancers. Furthermore, the optimization of this compound synthesis methods and the development of new this compound derivatives may lead to the discovery of more potent and selective HDAC inhibitors.
Méthodes De Synthèse
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide can be synthesized through several methods, including the reaction of 2-thiopheneacetic acid with benzoyl chloride followed by reaction with ammonium hydroxide and phthalimide. Another method involves the reaction of 2-thiopheneacetic acid with benzyl chloroformate followed by reaction with ammonium hydroxide and phthalimide. These methods have been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(10-5-2-1-3-6-10)15-17-12(16)9-11-7-4-8-18-11/h1-8H,9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFHHZGTMPQGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)



![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)



![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)